

Molecular Modeling of Benzo-15-crown-5-ether Complexes: A Technical Guide

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Compound of Interest

Compound Name: *Benzo-15-crown-5-ether*

Cat. No.: *B077314*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of **Benzo-15-crown-5-ether** (B15C5) complexes. It covers the theoretical underpinnings, computational and experimental methodologies, and applications, with a focus on providing actionable data and protocols for professionals in research and drug development. B15C5 is a macrocyclic polyether known for its ability to selectively form stable complexes with various cations, a characteristic that makes it a subject of significant interest in supramolecular chemistry, sensor technology, and as a potential component in drug delivery systems.^{[1][2][3]}

Introduction to Benzo-15-crown-5-ether and its Complexation Behavior

Benzo-15-crown-5 is a crown ether with a cavity size that is particularly well-suited for complexing with cations such as Na^+ .^[4] The benzene ring fused to the crown ether macrocycle influences its conformational flexibility and electronic properties. The complexation is a classic example of "host-guest" chemistry, where the B15C5 (host) encapsulates a cation (guest).^{[5][6]} This interaction is primarily driven by electrostatic forces between the cation and the lone pairs of electrons on the oxygen atoms of the ether linkages. The stability and selectivity of these complexes are influenced by several factors, including the relative sizes of the cation and the crown ether cavity, the solvent, and the nature of the counter-anion.^{[1][5]}

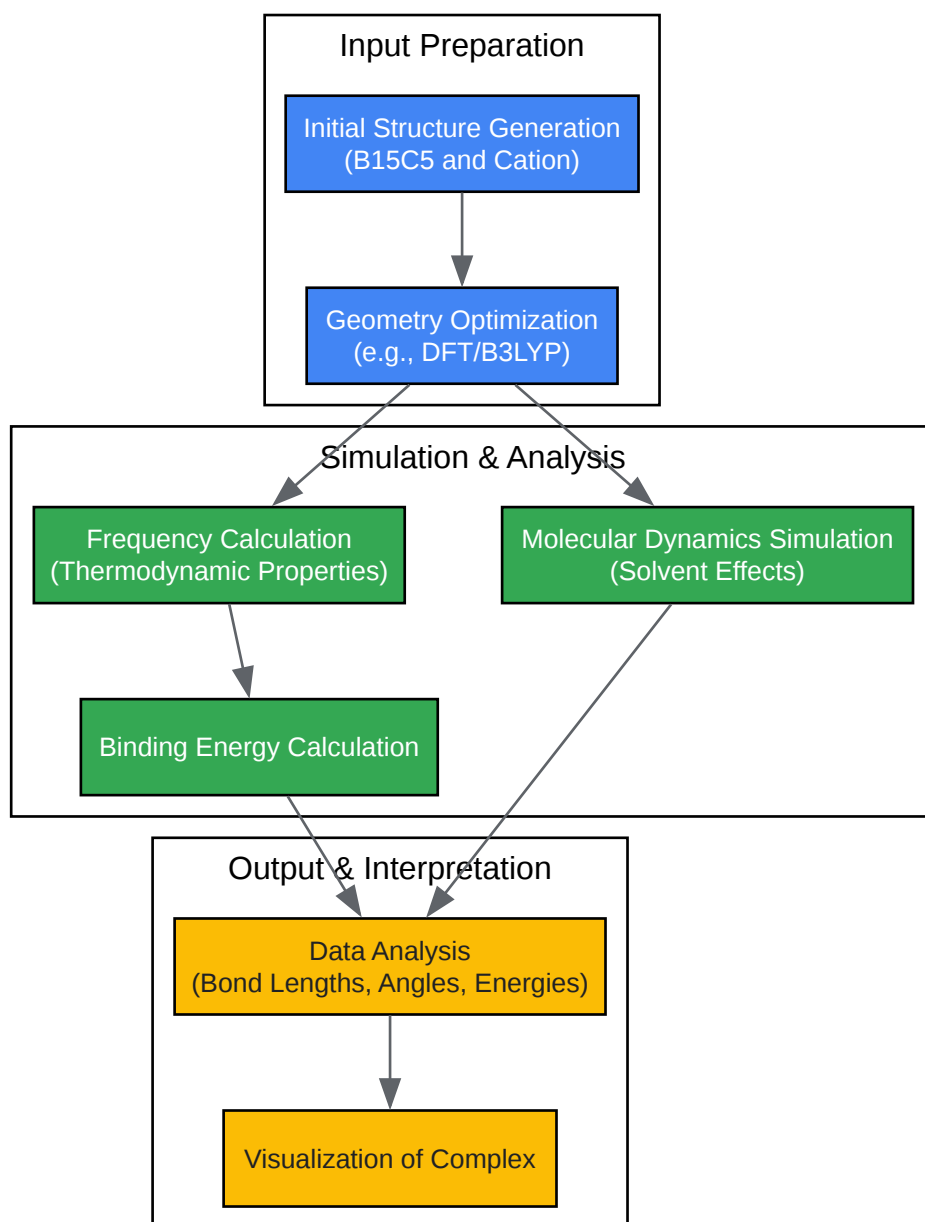
Derivatives of B15C5 have been synthesized to modulate its complexation properties. For instance, the introduction of substituent groups on the benzene ring can alter the electron density of the oxygen atoms, thereby tuning the binding affinity and selectivity for different cations.[4] Double-armed B15C5 derivatives have shown enhanced binding for cations larger than the cavity through the formation of "sandwich" complexes.[7]

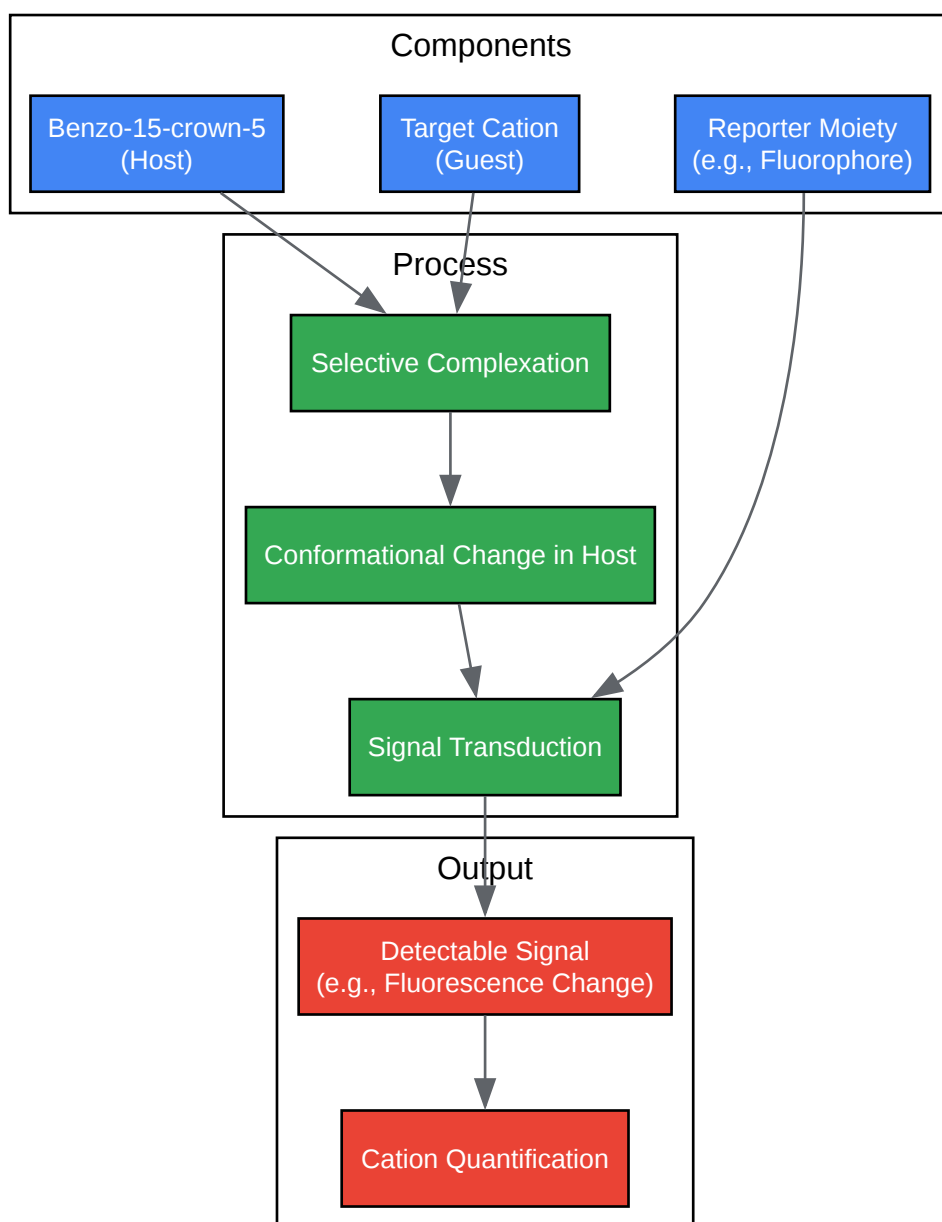
Computational Modeling Approaches

Molecular modeling is a powerful tool for investigating the structure, stability, and dynamics of B15C5 complexes at an atomic level.[8] Density Functional Theory (DFT) is a widely used quantum chemical method for these systems, providing accurate geometries and binding energies.[9][10] Molecular Mechanics (MM), Monte Carlo (MC), and Molecular Dynamics (MD) simulations are also employed to explore the conformational landscape and the influence of the solvent on complexation.[8]

Computational Workflow

A typical computational workflow for studying B15C5 complexes involves several key steps, from initial structure generation to detailed analysis of the results.





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